Noscapine Hydrochloride

Descripción

See also: Noscapine (has active moiety).

Propiedades

IUPAC Name |

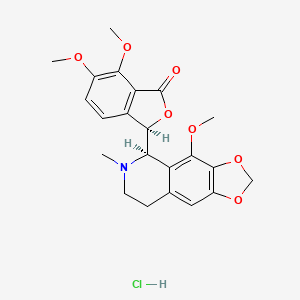

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLVZFXCSKVCSH-URBRKQAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073239 | |

| Record name | Noscapine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912-60-7, 219533-73-0 | |

| Record name | Noscapine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noscapine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noscapine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Noscapine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOSCAPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTN62ITH9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Noscapine Hydrochloride in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine (B1679977) hydrochloride, a phthalideisoquinoline alkaloid derived from opium, has emerged as a promising anti-cancer agent due to its unique mechanism of action and favorable safety profile. Unlike traditional chemotherapeutics, noscapine exhibits minimal side effects, a characteristic attributed to its subtle yet effective modulation of cellular processes. This technical guide provides a comprehensive overview of the molecular mechanisms through which noscapine exerts its anti-neoplastic effects, focusing on its interaction with microtubules, induction of cell cycle arrest, and initiation of apoptosis. Detailed experimental protocols for key assays and a summary of its efficacy in various cancer cell lines are presented to facilitate further research and drug development.

Introduction

Noscapine, historically used as an antitussive agent, has been repurposed as a potential anti-cancer drug following the discovery of its anti-mitotic properties.[1] It binds to tubulin, a key component of microtubules, but in a manner distinct from other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[2][3] This unique interaction leads to a dampening of microtubule dynamics, resulting in mitotic arrest and subsequent apoptosis in cancer cells, while largely sparing normal, non-dividing cells.[4][5] This guide delves into the intricate cellular and molecular pathways affected by noscapine, providing a foundational resource for researchers in oncology and drug discovery.

Interaction with Microtubules and Disruption of Dynamics

The primary molecular target of noscapine in cancer cells is tubulin.[6] Unlike other microtubule poisons that cause either significant polymerization or depolymerization, noscapine subtly alters microtubule dynamics.[2]

Mechanism of Action:

-

Stoichiometric Binding: Noscapine binds to tubulin in a 1:1 stoichiometric ratio, inducing a conformational change in the tubulin dimer.[7][8]

-

Dampening Microtubule Dynamics: Instead of causing wholesale assembly or disassembly, noscapine increases the time microtubules spend in a "paused" state, suppressing both growing and shortening phases.[5][9] This attenuation of dynamic instability is sufficient to disrupt the delicate balance required for proper mitotic spindle formation and function.[4][10]

-

No Effect on Polymer Mass: A key feature of noscapine is that it does not significantly alter the overall polymer mass of microtubules in cells, which likely contributes to its lower toxicity compared to other microtubule-targeting drugs.[2]

Induction of Cell Cycle Arrest

By disrupting microtubule dynamics, noscapine activates the spindle assembly checkpoint, leading to a halt in cell cycle progression, predominantly at the G2/M phase.[2][11]

Key Events:

-

Mitotic Arrest: The failure to form a proper mitotic spindle and achieve correct chromosome-microtubule attachments triggers a prolonged mitotic arrest.[1][12]

-

G2/M Phase Accumulation: Flow cytometry analysis of noscapine-treated cancer cells consistently shows a significant increase in the population of cells in the G2/M phase of the cell cycle.[6][13] In some cell lines, a G1 phase arrest has also been observed.[6]

Apoptosis Induction and Associated Signaling Pathways

Prolonged mitotic arrest induced by noscapine ultimately leads to programmed cell death, or apoptosis, through the activation of multiple signaling pathways.[14][15]

The Intrinsic (Mitochondrial) Apoptotic Pathway

Noscapine prominently triggers the mitochondrial pathway of apoptosis.[7][14]

-

Bcl-2 Family Proteins: Noscapine treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[2][14]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes MOMP, leading to the release of cytochrome c from the mitochondria into the cytosol.[14]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[2][14]

Modulation of PI3K/Akt/mTOR Signaling

Noscapine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, proliferation, and metabolism.[7][16]

-

PTEN Upregulation: In some cancer cells, noscapine induces the expression of the tumor suppressor PTEN.[7]

-

Inhibition of PI3K and mTOR: PTEN counteracts the activity of PI3K, leading to reduced phosphorylation and activation of Akt and mTOR.[7] The inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of noscapine.[7][16]

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in promoting cancer cell survival, proliferation, and inflammation. Noscapine has been demonstrated to suppress NF-κB activation.[17]

-

IKK Inhibition: Noscapine inhibits the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[17]

-

Suppression of NF-κB Translocation: Inhibition of IKK prevents the degradation of IκBα, which then sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival and inflammation.[17]

Quantitative Data: In Vitro Efficacy

The cytotoxic effects of noscapine have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MCF-7 | 42.3 | - | [4] |

| MDA-MB-231 | 20 | 48 | [18] | |

| MCF-7 | 30 | 48 | [18] | |

| MCF-10F (Normal) | 53 | 48 | [18] | |

| MDA-MB-231 CSCs | 10.08 | - | [11] | |

| MCF-7 CSCs | 10.37 | - | [11] | |

| Lung Cancer | H460 | 34.7 | 72 | [4] |

| A549 | 73 | 24 | [6] | |

| Cervical Cancer | HeLa | 25 | - | [4] |

| Bladder Cancer | Renal 1983 | 39.1 | - | [4] |

| Glioma | C6 (rat) | 250 | - | [4] |

| Thymoma | Thymocyte | 10 | - | [4] |

Detailed Experimental Protocols

Microtubule Polymerization Assay (Turbidity-Based)

This assay measures the effect of noscapine on the in vitro polymerization of purified tubulin by monitoring changes in light scattering.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Noscapine hydrochloride stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare the tubulin polymerization mix on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

-

Add purified tubulin to the polymerization mix to a final concentration of 2-3 mg/mL. Keep on ice.

-

Add various concentrations of noscapine or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.

-

To initiate polymerization, add the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in noscapine-treated cells using propidium (B1200493) iodide (PI) staining.

Materials:

-

Cancer cells of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (DNase-free)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentrations of noscapine or vehicle control for 24-48 hours.

-

Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and centrifuge.

-

Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed and treat cells with noscapine as described in the cell cycle analysis protocol.

-

Harvest both floating and adherent cells.

-

Wash the cells twice with ice-cold PBS.[7]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[19]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound presents a multifaceted mechanism of action against cancer cells, primarily initiated by its unique interaction with microtubules. By dampening microtubule dynamics, it triggers a cascade of events including mitotic arrest and the induction of apoptosis through the modulation of key signaling pathways such as the intrinsic apoptotic pathway, PI3K/Akt/mTOR, and NF-κB. Its efficacy across a range of cancer cell lines, coupled with its low toxicity profile, underscores its potential as a valuable lead compound in the development of novel anti-cancer therapies. The detailed methodologies provided herein serve as a resource for researchers to further investigate and harness the therapeutic potential of noscapine and its derivatives.

References

- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellbiologics.com [cellbiologics.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 9. researchgate.net [researchgate.net]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. kumc.edu [kumc.edu]

- 13. researchgate.net [researchgate.net]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. benchchem.com [benchchem.com]

The Chronicle of Noscapine Hydrochloride: From Poppy Alkaloid to Synthetic Therapeutic

A Technical Guide on the Discovery, Synthesis, and Evolution of a Non-Narcotic Opium Derivative

Noscapine (B1679977), a phthalideisoquinoline alkaloid naturally occurring in the opium poppy (Papaver somniferum), stands as a unique compound among opium derivatives. Devoid of the narcotic, analgesic, and addictive properties associated with morphine and codeine, its journey from a secondary alkaloid to a widely used antitussive and a promising anticancer agent is a testament to over two centuries of chemical and pharmacological exploration. This technical guide provides an in-depth history of the discovery and synthesis of noscapine and its clinically significant hydrochloride salt, tailored for researchers, scientists, and drug development professionals.

Discovery and Isolation: Unveiling "Narcotine"

The story of noscapine begins in the early 19th century, a period of burgeoning interest in the chemical constituents of medicinal plants.

-

1803: French pharmacist Jean-François Derosne was the first to isolate a crystalline substance from opium which he named "narcotine." However, this substance was likely a mixture containing noscapine.[1]

-

1817: The credit for the definitive discovery of noscapine is largely given to another French chemist, Pierre-Jean Robiquet. He successfully purified the distinct alkaloid from Derosne's salt.[2]

-

1831: Robiquet further solidified his discovery by demonstrating that "narcotine" (noscapine) and morphine were two separate and distinct alkaloids present in opium.[1]

For decades, noscapine was considered a minor and medicinally insignificant component of opium. Its primary utility began to emerge in the mid-20th century.

-

1930: The potent antitussive (cough-suppressing) properties of noscapine were discovered, marking its first significant medicinal application.[2] This discovery paved the way for its widespread use as a non-addictive alternative to codeine for cough suppression.

The development of noscapine hydrochloride was a crucial step in its clinical application. As a salt, this compound exhibits significantly higher water solubility compared to the free base, which is practically insoluble in water but soluble in solvents like acetone (B3395972) and benzene.[3] This enhanced solubility is vital for pharmaceutical formulations and bioavailability.[3][4]

Historical Milestone Visualization

The following diagram illustrates the key historical events in the discovery and development of noscapine.

References

A Technical Guide to the Solubility of Noscapine Hydrochloride for Researchers and Drug Development Professionals

Introduction

Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history of use as an antitussive agent.[1] Its hydrochloride salt, noscapine hydrochloride, is the commonly used pharmaceutical form. Recently, noscapine has garnered significant attention for its potential as an antineoplastic agent, primarily due to its ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] A thorough understanding of the solubility of this compound in various solvents is fundamental for its formulation, delivery, and analytical characterization. This technical guide provides a comprehensive overview of its solubility in water and common organic solvents, details relevant experimental protocols, and visualizes key mechanisms and workflows.

Physicochemical Properties

This compound is a white or almost white crystalline powder.[4][5] It is the hydrochloride salt of the noscapine base and typically exists as a hydrate.[4][5] The presence of the hydrochloride salt significantly influences its solubility profile compared to the noscapine base, which is practically insoluble in water.[6][7]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for drug development, affecting everything from dissolution rates in oral dosage forms to the preparation of solutions for in vitro and in vivo studies. As a salt of a weakly basic drug, its solubility is pH-dependent.[8]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in water and various organic solvents based on pharmacopeial descriptions and chemical databases.

| Solvent | Solubility Description | Citations |

| Aqueous Solvents | ||

| Water | Freely Soluble / Very Soluble | [4][5][6][7][9][10] |

| Polar Protic Solvents | ||

| Ethanol (95% or 96%) | Freely Soluble / Soluble | [4][5][6][7][9][10] |

| Methanol | Freely Soluble | [1] |

| Acetic Acid (100%) | Freely Soluble | [6][7] |

| Polar Aprotic Solvents | ||

| Acetic Anhydride | Freely Soluble | [6][7] |

| Chloroform | Freely Soluble | [1] |

| Acetone | Sparingly Soluble | [1] |

| Non-Polar Solvents | ||

| Diethyl Ether | Practically Insoluble | [1][6][7] |

Note: Aqueous solutions of this compound are slightly acidic, and the free base may precipitate if the solution is allowed to stand.[5][9]

Quantitative Solubility Data

While qualitative descriptors are useful, quantitative data provides more precise information for formulation development. A predicted water solubility value for this compound has been reported, although it is important to note that this may differ from experimentally determined values.

| Solvent | Solubility Value | Source |

| Water | 0.181 mg/mL | ALOGPS (Predicted)[11] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is achieved through standardized experimental methods. The following sections detail common protocols for assessing the solubility and dissolution characteristics of this compound.

Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

-

Preparation : An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.

-

Equilibration : The container is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : The suspension is allowed to stand, or it is centrifuged/filtered (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.

-

Quantification : The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Dissolution Testing for Solid Dosage Forms

For pharmaceutical tablets, dissolution testing is crucial for quality control and predicting in vivo performance.

-

Apparatus Setup : A USP Apparatus 2 (Paddle Apparatus) is typically used.[12] The dissolution vessel is filled with a specified volume (e.g., 900 mL) of a dissolution medium, such as 0.1 N Hydrochloric Acid, and maintained at 37°C.[12]

-

Test Initiation : The this compound tablet is placed in the vessel, and the paddle is rotated at a specified speed (e.g., 50-100 RPM).[12]

-

Sampling : At predetermined time intervals (e.g., 10, 15, 20, 30, 45 minutes), aliquots of the dissolution medium are withdrawn.[12]

-

Analysis : The samples are filtered and analyzed for this compound content, typically by UV-Vis Spectrophotometry (e.g., at 213 nm) or HPLC, to determine the percentage of drug released over time.[12]

The workflow for this process can be visualized as follows:

References

- 1. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 912-60-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Alborz Pharmed | Noscapine HCl [alborzpharmed.com]

- 5. nhathuocngocanh.com [nhathuocngocanh.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. par.nsf.gov [par.nsf.gov]

- 9. This compound | 912-60-7 [chemicalbook.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. jddtonline.info [jddtonline.info]

Noscapine Hydrochloride: A Technical Guide to its Function as a Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine (B1679977) hydrochloride is the salt form of noscapine, a naturally occurring benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum).[1] For decades, it has been utilized clinically as an antitussive (cough suppressant) agent, valued for its efficacy and lack of sedative or addictive properties.[1][2][3] More recently, significant research has unveiled its potential as a potent anti-cancer agent.[4] This guide provides an in-depth technical overview of noscapine hydrochloride's core mechanism of action: the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Unlike classic microtubule-targeting drugs, noscapine presents a subtler, yet effective, mechanism with a favorable safety profile, making it and its derivatives promising candidates for oncological drug development.[2][3][4][5]

Chemical and Physical Properties

Noscapine and its hydrochloride salt have distinct physical properties, particularly regarding solubility, which is a critical factor for its formulation and bioavailability.

| Property | Noscapine | This compound |

| Molecular Formula | C₂₂H₂₃NO₇[1] | C₂₂H₂₄ClNO₇[6] |

| Molecular Weight | 413.42 g/mol [1] | 449.88 g/mol (anhydrous) |

| Appearance | White powder[1] | White or almost white crystalline powder[7] |

| Melting Point | 176°C[1] | ~200-223°C[7][8] |

| Solubility in Water | Almost insoluble (0.181 mg/mL)[1] | Freely soluble[1][7] |

| Other Solubilities | Soluble in benzene, acetone; slightly soluble in alcohol and ether.[1] | Freely soluble in ethanol (B145695).[7] |

Mechanism of Action: Microtubule Dynamics Modulation

The primary anticancer effect of this compound stems from its interaction with tubulin, the fundamental protein subunit of microtubules.

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize), a property known as dynamic instability, is crucial for various cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.

Noscapine binds to tubulin, but its mechanism differs significantly from other microtubule-targeting agents like taxanes (which hyper-stabilize microtubules) and vinca (B1221190) alkaloids (which cause depolymerization).[1][4] Instead of drastically altering the overall tubulin polymer mass, noscapine subtly modulates microtubule dynamics.[2][3][4][9] It works by increasing the amount of time microtubules spend in a "paused" state, where they are neither growing nor shortening.[2][3][10][11] This suppression of dynamic instability disrupts the delicate balance required for proper mitotic spindle function, leading to mitotic arrest.[2][4] Studies suggest that noscapine binds at or near the colchicine-binding site on β-tubulin.[12][13][14]

Cellular Consequences: Cell Cycle Arrest and Apoptosis

The disruption of the mitotic spindle by noscapine triggers a cellular checkpoint, leading to arrest of the cell cycle in the G2/M phase.[1][9][15][16] This prolonged arrest prevents the cancer cells from completing mitosis and dividing.[4]

Ultimately, this mitotic catastrophe forces the cell to undergo programmed cell death, or apoptosis.[4][9][17] Noscapine primarily activates the intrinsic (mitochondrial) apoptotic pathway.[1][4] This involves:

-

Altering Bcl-2 family proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a higher Bax/Bcl-2 ratio.[9][18][19]

-

Mitochondrial stress: This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm.[4]

-

Caspase activation: Cytochrome c triggers the activation of a cascade of executioner enzymes called caspases, including caspase-9 and the key executioner caspase-3.[4][9][19]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[9][18]

Quantitative Data

Table 1: Tubulin Binding Affinity

Direct binding affinity (Kd) values for noscapine are not consistently reported, but studies focus on the binding free energy (ΔGbind) and the development of derivatives with higher affinity.

| Compound | Method | Binding Affinity Metric | Value |

| Noscapine | MM-GB/SA | ΔΔGbind-Expt (from Kd) | 3.570 kcal/mol[12] |

| Br-noscapine | MM-GB/SA | ΔΔGbind-Expt (from Kd) | 2.988 kcal/mol[12] |

| Amino-noscapine | LIE-SGB | Experimental ΔGbind | -6.628 kcal/mol[13] |

| Noscapine | LIE-SGB | Predicted ΔGbind | Not specified, but lower than Amino-noscapine[13] |

Table 2: IC₅₀ Values of Noscapine in Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) demonstrates the potency of noscapine across various cancer types.

| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) |

| H460 | Non-Small Cell Lung Cancer | 72 h | 34.7 ± 2.5[20][21] |

| A549 | Lung Cancer | 24 h | 73[22] |

| MCF-7 | Breast Cancer | 48 h | 30[23] |

| MDA-MB-231 | Breast Cancer | 48 h | 20[23] |

| HeLa | Cervical Cancer | Not specified | 25[20] |

| HepG2 | Hepatocellular Carcinoma | 48 h | 75.72[24] |

| Human Colon | Colon Cancer | 72 h | 75[9] |

| Rat C6 Glioma | Glioma | Not specified | 250[20] |

Table 3: Effect on Microtubule Polymerization Dynamics

Noscapine's primary effect is on the temporal parameters of microtubule dynamics rather than on the total polymer mass.

| Parameter | Control | 25 µM Noscapine | 250 µM Noscapine |

| Pause Duration (% increase) | - | +54%[11] | +244%[11] |

| Shortening Rate (% decrease) | - | -20%[11] | -22%[11] |

| Overall Dynamicity | High | Suppressed[11] | Markedly Suppressed[11] |

| Vmax (mOD/min) of Polymerization | 25.4±1.02 | 18.05±0.98[25] | Not Applicable |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules, typically monitored by an increase in light scattering or absorbance.

Methodology:

-

Reagent Preparation: Thaw purified tubulin (>99%), GTP stock solution, and polymerization buffer (e.g., General Tubulin Buffer) on ice. Prepare a 1x polymerization buffer containing 1 mM GTP.

-

Reaction Setup: In a 96-well plate, add the polymerization buffer. Add this compound (or vehicle control) to the desired final concentrations. Keep the plate on ice.

-

Initiation: Add ice-cold purified tubulin to each well to a final concentration of ~3-5 mg/mL. Mix gently.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance (optical density) at 340-350 nm every 30-60 seconds for 60-90 minutes.[26]

-

Analysis: Plot absorbance versus time. The resulting sigmoidal curve represents nucleation, growth, and steady-state phases. Compare the Vmax (maximum rate of polymerization) and the final plateau phase between control and noscapine-treated samples.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the microtubule network within cells.

Methodology:

-

Cell Culture: Grow adherent cells (e.g., HeLa) on sterile glass coverslips in a petri dish until they reach 50-70% confluency.

-

Treatment: Treat cells with desired concentrations of this compound or vehicle for a specified time (e.g., 18-24 hours).

-

Fixation: Wash cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash with PBS. Permeabilize the cell membrane with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.

-

Blocking: Wash with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Primary Antibody Staining: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Staining: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.[27]

-

Nuclear Staining & Mounting: Wash three times. Stain nuclei with DAPI for 5 minutes.[27] Mount the coverslip onto a microscope slide with antifade mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope.

Cell Cycle Analysis via Flow Cytometry

This is a standard method to quantify the proportion of cells in different phases of the cell cycle based on DNA content.

Methodology:

-

Cell Culture and Treatment: Culture cells in suspension or adherent plates. Treat with this compound for a duration appropriate to observe cell cycle changes (e.g., 24-48 hours). Harvest both adherent and floating cells.

-

Fixation: Wash the cells with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, to a final concentration of ~1x10⁶ cells/mL.[28][29] Incubate for at least 2 hours at 4°C (or store long-term at -20°C).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining buffer containing a DNA-intercalating dye like Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[28][29]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI with a blue or green laser and collect the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content histogram.[29] Gate on single cells to exclude doublets. The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

References

- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 3. Noscapine, a Non-addictive Opioid and Microtubule-Inhibitor in Potential Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Noscapine? [synapse.patsnap.com]

- 5. Taking aim at a dynamic target: Noscapinoids as microtubule-targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C22H24ClNO7 | CID 9933439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 912-60-7 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular modelling and competition binding study of Br-noscapine and colchicine provide insight into noscapinoid-tubulin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rational design, synthesis and biological evaluations of amino-noscapine: a high affinity tubulin-binding noscapinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural basis of noscapine binding to tubulin unveiled | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]

- 15. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Noscapine inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 25. researchgate.net [researchgate.net]

- 26. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. cancer.wisc.edu [cancer.wisc.edu]

- 29. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Noscapine Hydrochloride: A Technical Overview of its Anti-inflammatory Effects and Molecular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine (B1679977) hydrochloride, a benzylisoquinoline alkaloid traditionally used as an antitussive agent, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This document provides a comprehensive technical guide to the anti-inflammatory effects of noscapine hydrochloride, with a focus on its underlying molecular mechanisms and signaling pathways. It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling cascades and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a key component of numerous diseases. This compound has demonstrated considerable anti-inflammatory activity in various preclinical models.[1][2] Its multifaceted mechanism of action, primarily centered on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, presents a promising avenue for the development of novel anti-inflammatory therapeutics.[3][4] This guide aims to provide an in-depth resource for researchers and drug development professionals exploring the therapeutic potential of this compound in inflammatory conditions.

Quantitative Analysis of Anti-inflammatory Effects

While extensive quantitative data with specific IC50 values for cytokine inhibition by this compound are not consistently reported across the literature, the available data from in vivo and in vitro studies demonstrate a significant, dose-dependent anti-inflammatory effect.

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Model Organism | Inflammation Model | Dosing (mg/kg) | Key Findings | Reference |

| Rat | Carrageenan-induced paw edema | 5 | Most effective dose at 3 hours post-injection, comparable to indomethacin. | [1][5] |

| Rat | Carrageenan-induced paw edema | 10 | Significant suppression of inflammation. | [5] |

| Rat | Bradykinin-induced paw edema | 5 | Maximum anti-inflammatory effect observed. | [6] |

| Rat | Histamine-induced paw edema | 10 | Maximum anti-inflammatory effect observed. | [6] |

| Rat | Complete Adjuvant-induced arthritis | 10, 20, 40 | Significant (p < 0.001) reduction in paw volume and inflammatory markers. | [2] |

| Rat | Rotenone-induced neuroinflammation | 10 | Decreased upregulation of pro-inflammatory factors. | [7] |

Table 2: In Vitro Anti-inflammatory and Related Activities of Noscapine and its Analogs

| Compound | Cell Line/System | Assay | Endpoint | Result | Reference |

| This compound | Rat C6 glioma cells | Cell Viability | IC50 | 250 µM (at 72 hours) | N/A |

| Noscapine | Breast cancer cells | Cell Proliferation | IC50 | ~36 µM | [1] |

| Brominated Noscapine | Macrophages | Cytokine Secretion | TNF-α, IP-10/CXCL10 | Inhibition of secretion | [1] |

| Brominated Noscapine | Macrophages | NO Production | Nitric Oxide | Dose-dependent prevention of release | [1] |

Core Anti-inflammatory Pathways

The anti-inflammatory effects of this compound are primarily attributed to its modulation of key signaling pathways, most notably the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[3][4]

Noscapine has been shown to suppress both inducible and constitutive NF-κB activation.[3] It achieves this by inhibiting the IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα.[3] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of inflammatory mediators.[3] Furthermore, noscapine has been observed to suppress the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[3][4]

Modulation of Bradykinin (B550075) Receptors

Noscapine also exhibits anti-inflammatory effects through its interaction with bradykinin receptors.[1] It acts as a non-competitive antagonist of these receptors, which are involved in inflammatory processes.[1][6] By blocking bradykinin receptors, noscapine can prevent the progression of bradykinin-induced inflammation.[1]

Influence on MAPK and Other Pathways

While the NF-κB pathway is a primary target, some evidence suggests that noscapine may also influence other signaling cascades involved in inflammation, such as the mitogen-activated protein kinase (MAPK) pathway. The p53 protein, which plays a role in apoptosis, can be activated through phosphorylation by the MAPK protein pathway.[1] Additionally, noscapine has been shown to enhance the mTOR-mediated p70S6K pathway in the context of neuroprotection.[7]

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory potential of a compound in an acute inflammatory setting.[5][8][9]

Protocol:

-

Animal Model: Male Wistar rats (or other suitable strain) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Rats are randomly divided into control and treatment groups.

-

Compound Administration: this compound (e.g., 0.5, 1, 2, 5, and 10 mg/kg) or a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) is administered intraperitoneally one hour before the induction of inflammation.[5] The control group receives the vehicle.

-

Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 ml of a 1% fresh suspension of carrageenan into the right hind paw of each rat.[5]

-

Measurement of Paw Volume: The thickness or volume of the hind paw is measured using a plethysmometer or a caliper at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, and 3 hours).[5]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Model: Cytokine Production in LPS-Stimulated Macrophages

This model is used to assess the direct effect of noscapine on the production of pro-inflammatory cytokines by immune cells.

Protocol:

-

Cell Culture: A suitable macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 12 hours).[10]

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to determine the effect of noscapine on the protein levels and phosphorylation status of key components of the NF-κB signaling pathway.

Protocol:

-

Cell Treatment and Lysis: Cells (e.g., KBM-5) are treated with this compound and/or a pro-inflammatory stimulus (e.g., TNF-α).[3] Cytoplasmic and nuclear extracts are then prepared using appropriate lysis buffers.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65, Lamin B1 as a nuclear marker, and β-actin as a loading control).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative protein expression levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a sensitive and specific method for measuring the concentration of cytokines in biological samples.

Protocol:

-

Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

-

Blocking: Non-specific binding sites are blocked with a blocking buffer.

-

Sample and Standard Incubation: Cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine (standard curve) are added to the wells and incubated.

-

Detection Antibody Incubation: A biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate Incubation: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Stopping the Reaction: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader.

-

Concentration Calculation: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the potent inhibition of the NF-κB signaling pathway. This leads to a marked reduction in the production of key pro-inflammatory cytokines. Its additional activity as a bradykinin receptor antagonist further contributes to its anti-inflammatory profile. The data gathered from various preclinical models, although in need of more extensive quantitative characterization, strongly support the potential of this compound as a lead compound for the development of novel anti-inflammatory therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and elucidation of its therapeutic utility in a range of inflammatory disorders. Further research focusing on generating detailed dose-response data and exploring its effects on other inflammatory pathways will be crucial in advancing its clinical translation.

References

- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (benzyl-isoquinoline alkaloid) effectively prevents protein denaturation through reduction of IL-6, NF-kB, COX-2, Prostaglandin-E2 in rheumatic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE EFFECT OF NOSCAPINE ON CARRAGEENAN-INDUCED INFLAMMATION IN RAT [sid.ir]

- 6. Study of noscapine effects on rat hind paw inflammation induced by bradykinin and histamine - Journal of Medicinal Plants [jmp.ir]

- 7. Noscapine Prevents Rotenone-Induced Neurotoxicity: Involvement of Oxidative Stress, Neuroinflammation and Autophagy Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

Noscapine Hydrochloride: A Technical Guide to its Sigma Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long-standing clinical history as an antitussive agent.[1] Unlike many opioids, it is non-sedating and lacks euphoric or addictive properties.[2] Emerging research has unveiled a broader pharmacological profile for noscapine, highlighting its potential as a neuroprotective and anticancer agent.[3] Central to these newly discovered activities is its interaction with sigma receptors, specifically its agonist activity at the sigma-1 (σ1) receptor subtype.[2][4][5]

This technical guide provides an in-depth exploration of the sigma receptor agonist activity of noscapine hydrochloride. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, the associated signaling pathways, and the experimental methodologies used for its characterization.

Sigma Receptor Agonist Activity of Noscapine

Noscapine's effects, including its antitussive and neuroprotective properties, are primarily mediated through its activity as a sigma receptor agonist.[6] Evidence strongly suggests that noscapine acts as an agonist at the sigma-1 receptor.[4][5] This interaction is crucial for its ability to modulate intracellular signaling cascades, offering therapeutic potential in a variety of disease models. The antitussive effect of noscapine, for instance, can be dose-dependently antagonized by pretreatment with rimcazole, a specific sigma receptor antagonist, indicating the involvement of these receptors in its mechanism of action.[2][6][7]

Quantitative Data

| Compound | Cell Line | Assay | Endpoint | Value (µM) |

| Noscapine | H460 (Non-small cell lung cancer) | Crystal Violet | IC50 | 34.7 ± 2.5 |

| Noscapine | Rat C6 glioma | Proliferation | IC50 | 100 |

Note: The IC50 values presented above reflect the concentration of noscapine required to inhibit cell proliferation or viability by 50% and are not direct measures of sigma receptor binding or activation.

Signaling Pathways

Activation of the sigma-1 receptor by noscapine initiates a cascade of intracellular events, primarily influencing calcium (Ca2+) homeostasis and nitric oxide (NO) signaling. This modulation of second messenger systems is central to its observed neuroprotective effects.

Sigma-1 Receptor-Mediated Calcium Mobilization

The sigma-1 receptor is predominantly located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), where it interacts with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R).[8] Upon agonist binding, such as with noscapine, the sigma-1 receptor is thought to dissociate from its chaperone protein, BiP, and modulate the activity of the IP3R. This interaction facilitates the release of Ca2+ from the ER into the cytoplasm. This mobilization of intracellular Ca2+ is a critical step in the signaling cascade that leads to the modulation of various downstream effectors. The neuroprotective effects of noscapine are, in part, attributed to the suppression of excessive intracellular Ca2+ levels during ischemic conditions.[4][5]

References

- 1. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Noscapine crosses the blood-brain barrier and inhibits glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Noscapine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. Effects of rimcazole, a specific antagonist of sigma sites, on the antitussive effects of non-narcotic antitussive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulating ankyrin dynamics: Roles of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Structural Analysis of Noscapine Hydrochloride: Stability of the Core Lactone Ring

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from the opium poppy, is primarily utilized as an antitussive agent and is under investigation for its potential as an anticancer therapeutic. The molecule's efficacy and stability are intrinsically linked to the integrity of its phthalide (B148349) lactone ring. This technical guide provides an in-depth analysis of the structural stability of the noscapine hydrochloride lactone ring, detailing its degradation pathways under various stress conditions. It outlines validated experimental protocols for stability assessment and presents quantitative data from forced degradation studies. Furthermore, this document visualizes the degradation process, analytical workflows, and relevant biological pathways to offer a comprehensive resource for professionals in drug development and pharmaceutical research.

Introduction to Noscapine and Lactone Ring Importance

Noscapine is a non-narcotic alkaloid from the Papaver somniferum plant.[1] Unlike other opium derivatives, it lacks significant analgesic properties and is primarily used for its cough-suppressing effects.[1] Its structure features a critical phthalide lactone ring, which is susceptible to hydrolysis. The stability of this lactone is paramount, as its cleavage leads to degradation products and a potential loss of therapeutic activity.[2] Recent research has highlighted noscapine's antimitotic and pro-apoptotic effects on various cancer cell lines, renewing interest in its therapeutic potential and making the study of its chemical stability more critical than ever.[2][3][4]

The hydrochloride salt of noscapine is often used in pharmaceutical formulations. However, the molecule's weakly basic nature and pH-dependent solubility present challenges for developing stable, sustained-release dosage forms.[5] Understanding the kinetics and mechanisms of lactone ring opening is therefore essential for formulation design, stability testing, and ensuring the clinical efficacy of noscapine-based drugs.

Chemical Stability and Degradation Pathways

The phthalide lactone ring in noscapine is chemically unstable and prone to opening under both acidic and basic conditions.[2][6] The C-C bond connecting the two chiral centers is also reactive, particularly in aqueous acidic solutions.[2] Forced degradation studies have identified several key degradation products resulting from hydrolysis, oxidation, and photodegradation.[6]

-

Acidic Hydrolysis : In aqueous acidic solutions, the C-C bond connecting the chiral centers can dissociate, leading to the formation of cotarnine and opic acid .[2][6]

-

Basic Hydrolysis : The lactone ring readily opens in basic media.[2] This hydrolysis can lead to the formation of meconine and cotarnine .[6]

-

Oxidative Degradation : Stress testing with peroxide has shown significant degradation of noscapine.[7]

-

Photodegradation : Noscapine has been shown to undergo degradation upon exposure to light.[6]

The primary degradation pathways under hydrolytic stress are visualized below.

Quantitative Data from Forced Degradation Studies

To assess the stability of Noscapine HCl and identify potential degradation products, forced degradation studies are performed under various stress conditions as per ICH guidelines. The following table summarizes results from a stability-indicating HPLC method development study.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Notes |

| Acid Hydrolysis | 1 N HCl | 1 hour (Room Temp) | Not specified | Sample neutralized with 1 N NaOH post-stress.[7] |

| Base Hydrolysis | 1 N NaOH | 1 hour (Room Temp) | Not specified | Sample neutralized with 1 N HCl post-stress.[7] |

| Oxidative Stress | Not specified | Not specified | ~8.59% | This was the condition where maximum degradation was observed.[7] |

| Photodegradation | Not specified | Not specified | Degrades | The drug undergoes photodegradation.[6] |

Table 1: Summary of Forced Degradation Study Results for Noscapine HCl.

Experimental Protocols for Stability Analysis

Accurate determination of noscapine and its degradation products requires validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed.[6][7]

Stability-Indicating RP-HPLC Method

This method is designed for the simultaneous determination of Noscapine HCl and its degradation impurity, Papaverine.[7][8]

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : Waters Sunfire, C18, 250 x 4.6 mm, 5 µm particle size.[7][8]

-

Mobile Phase : A gradient mixture of 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile.[7][8]

-

Sample Preparation (for Stress Samples) :

-

Weigh 10 mg of Noscapine HCl into a 50 mL volumetric flask.[7]

-

For acid degradation, add 1 mL of 1 N HCl and keep at room temperature for 1 hour. Neutralize with 1 mL of 1 N NaOH.[7]

-

For base degradation, add 1 mL of 1 N NaOH and keep at room temperature for 1 hour. Neutralize with 1 mL of 1 N HCl.[7]

-

Make up the final volume with 0.1 N HCl to achieve a concentration of 200 µg/mL.[7]

-

The workflow for this analytical method is depicted below.

Stability-Indicating TLC Method

This method allows for the separation and quantification of noscapine from its primary degradation products: cotarnine, meconine, and opionic acid.[6]

-

Stationary Phase : TLC aluminum plates precoated with silica (B1680970) gel 60F-254.[6]

-

Mobile Phase : Chloroform-Methanol (10:0.5 v/v).[6]

-

Analysis Mode : Densitometric analysis in absorbance mode.[6]

-

Detection Wavelength : 254 nm.[6]

-

Results : This system provides compact and well-resolved spots for noscapine (Rf value 0.85 ± 0.04) and its degradation products, allowing for effective separation and quantification.[6]

Biological Context: Signaling Pathways

The anticancer effects of noscapine are attributed to its ability to bind to tubulin, disrupt microtubule assembly, and induce apoptosis (programmed cell death) in malignant cells.[1][2] This process is often mediated through mitochondrial pathways.[2][3][4] Understanding these pathways is crucial as the structural integrity of noscapine, maintained by a stable lactone ring, is essential for its biological activity.

Conclusion

The stability of the phthalide lactone ring is a critical quality attribute of this compound. This ring is susceptible to opening under both acidic and basic conditions, leading to the formation of degradation products such as cotarnine, opic acid, and meconine. This instability has significant implications for the drug's formulation, shelf-life, and ultimate therapeutic efficacy. The use of validated, stability-indicating analytical methods, such as the HPLC and TLC protocols detailed herein, is essential for monitoring the integrity of noscapine in bulk drug substances and finished pharmaceutical products. A thorough understanding of these degradation pathways and the analytical methods to detect them is fundamental for researchers and professionals involved in the development of noscapine as a safe and effective therapeutic agent.

References

- 1. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validated stability-indicating TLC method for the determination of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

Initial Investigations into the Anticancer Potential of Noscapine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine (B1679977) hydrochloride, a phthalideisoquinoline alkaloid derived from opium, has long been utilized as an antitussive agent with a well-established safety profile.[1][2] Emerging research has unveiled its potent anticancer properties, positioning it as a promising candidate for oncological applications.[3][4] Initial investigations reveal that noscapine exerts its antineoplastic effects through a multifaceted mechanism, primarily by modulating microtubule dynamics, inducing apoptosis, and inhibiting angiogenesis.[5] This technical guide provides a comprehensive overview of the foundational studies exploring the anticancer potential of noscapine hydrochloride, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols employed.

Mechanism of Action

Noscapine's primary anticancer mechanism involves its interaction with tubulin. Unlike many conventional microtubule-targeting agents that cause significant disruption, noscapine subtly modulates microtubule dynamics without altering the total polymer mass.[5][6] This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[3][7]

Several key signaling pathways are implicated in noscapine's anticancer activity:

-

Induction of Apoptosis: Noscapine promotes programmed cell death through both intrinsic and extrinsic pathways.[5] It has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, inhibit extracellular regulated kinase (ERK) signaling, and downregulate the anti-apoptotic protein Bcl-2.[8] Furthermore, it can activate caspases, the key executioners of apoptosis.[4] In some cancer cell lines, noscapine's pro-apoptotic effects are linked to the modulation of the NF-κB signaling pathway.[9]

-

PI3K/mTOR Pathway Inhibition: In colon cancer cells, noscapine has been observed to activate the PI3K/mTOR signaling pathway while reducing the expression of the tumor suppressor PTEN.[6][7] This modulation appears to contribute to the induction of apoptosis by affecting mitochondrial damage and the Warburg effect.[7]

-

Anti-Angiogenic Effects: Noscapine has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[4][5] This is partly achieved by downregulating the expression of Hypoxia-Inducible Factor-1 (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[6]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anticancer efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | [10] |

| MCF-7 | Breast Cancer | 42.3 | [10] |

| Renal 1983 | Bladder Cancer | 39.1 | [10] |

| HeLa | Cervical Cancer | 25 | [10] |

| Rat C6 Glioma | Glioblastoma | 250 | [10] |

| 4T1 | Mammary Carcinoma | 215.5 | [11] |

| A549 | Lung Cancer | 73 | [12] |

Table 2: In Vivo Antitumor Activity of this compound

| Cancer Model | Administration Route & Dose | Treatment Duration | Tumor Growth Inhibition | Reference |

| Human Non-Small Cell Lung Cancer (H460) Xenograft | Oral gavage; 300, 450, 550 mg/kg/day | 24 days | 49%, 65%, 86% respectively | [10][13] |

| Human Prostate Cancer (PC3) Xenograft | Oral; 300 mg/kg/day | 56 days | 57% reduction in mean tumor weight | [14] |

| Human Breast Cancer Xenograft | Not specified | 3 weeks | 80% reduction in tumor volume | [2] |

| Murine Thymoma (E.G7-OVA) | Intraperitoneal or intragastric | Not specified | Decrease in tumor size | [15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the initial investigations of this compound's anticancer potential.

In Vitro Cytotoxicity Assay (Crystal Violet Assay)

-

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

-

Cell Lines: H460 non-small cell lung cancer cells.[10]

-

Procedure:

-

Seed H460 cells in 96-well plates.

-

After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10–160 µM) for 72 hours.[10]

-

Following incubation, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a suitable fixative (e.g., methanol).

-

Stain the cells with 0.5% crystal violet solution.

-

After washing and drying, solubilize the stain with a solvent (e.g., methanol (B129727) or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

-

Apoptosis Detection (TUNEL Assay)

-

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

-

Cell Lines: H460 non-small cell lung cancer cells.[10]

-

Procedure:

-

Culture H460 cells on coverslips or in chamber slides.

-

Treat the cells with this compound at specific concentrations (e.g., 30 and 40 µM) for a defined period (e.g., 72 hours).[10]

-

Fix the cells with a cross-linking agent like paraformaldehyde.

-

Permeabilize the cells to allow entry of the labeling enzyme.

-

Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP).

-

Detect the incorporated labeled nucleotides using a fluorescently labeled antibody or streptavidin conjugate.

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound in a living organism.

-

Cell Line: H460 human non-small cell lung cancer cells.[10][13]

-

Procedure:

-

Subcutaneously inject a suspension of H460 cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50 mm³).[10]

-

Randomize the mice into control and treatment groups.

-

Prepare the this compound solution in a suitable vehicle (e.g., phosphate (B84403) buffer, pH 3.5).[10]

-

Administer this compound orally (e.g., by gavage) at specified doses (e.g., 300, 450, and 550 mg/kg/day) for a set duration (e.g., 24 days).[10][13]

-

Administer a vehicle control to the control group. A positive control group treated with a standard chemotherapeutic agent (e.g., Docetaxel) can also be included.[10]

-

Measure the tumor volume at regular intervals (e.g., every five days) using calipers.[10]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).

-

Western Blotting

-

Objective: To determine the expression levels of specific proteins involved in apoptosis and other signaling pathways.

-

Proteins of Interest: PARP, Bcl-2, Bax, and caspase-3.[10]

-

Procedure:

-

Lyse the cells or tumor tissues to extract total proteins.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl2).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to quantify the relative protein expression levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: Noscapine's multifaceted anticancer mechanism.

Caption: Preclinical evaluation workflow for Noscapine.

Conclusion and Future Directions

Initial investigations into the anticancer potential of this compound have provided compelling preclinical evidence for its efficacy against a range of malignancies, including lung, breast, prostate, and colon cancers.[4][10] Its unique mechanism of action, targeting microtubule dynamics with a favorable safety profile, distinguishes it from many conventional chemotherapeutic agents.[1][16] The modulation of key signaling pathways involved in apoptosis and angiogenesis further underscores its potential as a multifaceted anticancer agent.

Further research is warranted to fully elucidate the intricate molecular mechanisms underlying its action and to explore its efficacy in combination with other cancer therapies.[9] The development of noscapine analogs with enhanced potency is also an active area of investigation.[16] As this compound is currently in Phase I/II clinical trials for certain hematological malignancies, the translation of these promising preclinical findings into clinical applications holds significant promise for the future of cancer treatment.[2][10]

References

- 1. Noscapine inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 3. nbinno.com [nbinno.com]

- 4. The Potential Role of Noscapine in Cancer Treatment - Vonage Pharma [vonagepharma.com]

- 5. What is the mechanism of Noscapine? [synapse.patsnap.com]

- 6. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]